molecular formula C7H8N4S B162379 4-Amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile CAS No. 135158-59-7

4-Amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile

Cat. No. B162379
M. Wt: 180.23 g/mol
InChI Key: LPSJZNUNABMWIQ-UHFFFAOYSA-N
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Description

“4-Amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile” is a chemical compound with the formula C₇H₈N₄S . It is a slightly yellow to cream powder .


Synthesis Analysis

The synthesis of pyrimidine derivatives, including “4-Amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile”, has been a topic of interest in organic chemistry . These compounds are often synthesized as ATP mimicking tyrosine kinase inhibitors . The synthesis involves reactions involving o-aminopyrimidine aldehydes and o-aminopyrimidine ketones .


Molecular Structure Analysis

The molecular structure of “4-Amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile” consists of a pyrimidine ring with an amino group at the 4th position, a methyl group at the 2nd position, a methylsulfanyl group at the 6th position, and a carbonitrile group at the 5th position .


Chemical Reactions Analysis

Pyrimidine derivatives, including “4-Amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile”, are often used in hetero-annulation reactions . These compounds are convenient synthons for obtaining fused pyrimidines .


Physical And Chemical Properties Analysis

“4-Amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile” has a molecular weight of 180.23 g/mol . The melting point is reported to be between 237 and 239 °C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis and Derivatives : 4-Amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile is utilized in the synthesis of various chemical compounds. For instance, its reaction with chloroacetic acid derivatives leads to the formation of thieno[2,3-d]pyrimidines, showcasing its role in creating structurally diverse compounds (Briel, Franz, & Dobner, 2002). Additionally, it serves as a precursor for 3-Amino-6-aryl-2-phenylpyrazolo[3,4-d]pyrimidine derivatives, indicating its versatility in heterocyclic chemistry (Rostamizadeh, Nojavan, Aryan, Sadeghian, & Davoodnejad, 2013).

  • Antimicrobial Properties : The compound and its derivatives exhibit significant in vitro antimicrobial activity against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Bhat & Begum, 2021).

Structural and Molecular Studies

  • Crystal Structure Analysis : The structural properties of derivatives of 4-Amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile have been studied, contributing to a deeper understanding of molecular geometry and interactions in crystalline forms (Glidewell, Low, Marchal, & Quesada, 2003). Another study focused on the crystal structure and biological activities of similar derivatives, providing insights into the compound's potential medicinal applications (Mo, Wen-yan, He, & Hong-wu, 2007).

  • Spectroscopic Studies : Vibrational spectral analysis and quantum chemical methods have been employed to investigate the structural and spectroscopic characteristics of chloropyrimidine derivatives of this compound. These studies are crucial in understanding its molecular behavior (Gupta, Sharma, Virdi, & Ram, 2006). Moreover, spectroscopic investigation has also been used to predict the nonlinear optical behavior of certain derivatives, suggesting applications in photonics and materials science (Alzoman et al., 2015).

Molecular Docking and Drug Design

  • Potential as Dihydrofolate Reductase Inhibitors : Structural characterization studies have suggested that derivatives of this compound could be potential inhibitors of the dihydrofolate reductase enzyme, which is significant for drug design and development (Al-Wahaibi et al., 2021).

Future Directions

Pyrimidine derivatives, including “4-Amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile”, continue to attract the attention of researchers due to their wide spectrum of biological activity . They are being studied for their potential use in the development of new drugs . Future research will likely focus on exploring their therapeutic potential and improving their synthesis methods .

properties

IUPAC Name

4-amino-2-methyl-6-methylsulfanylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c1-4-10-6(9)5(3-8)7(11-4)12-2/h1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSJZNUNABMWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)SC)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369421
Record name 4-Amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile

CAS RN

135158-59-7
Record name 4-Amino-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Sirisha, G Achaiah, ARR Rao - Indian journal of pharmaceutical …, 2014 - ncbi.nlm.nih.gov
Design, Synthesis and Evaluation of New 2, 6-Dihydroimidazo[1, 2-c]Pyrimido[5, 4-e]-Pyrimidine-5(3H)-thiones as Possible Antihistaminic/Antiasthmatic Agents - PMC Back to Top Skip …
Number of citations: 14 www.ncbi.nlm.nih.gov

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